偏亚硫酸钾

概述

描述

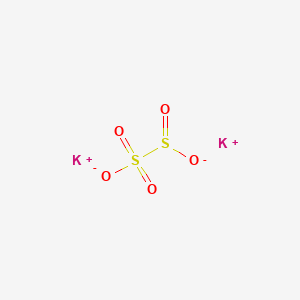

偏亚硫酸钾,也称为焦亚硫酸钾,是一种白色结晶粉末,具有刺激性气味。其化学式为K₂S₂O₅。这种化合物主要用作抗氧化剂和化学消毒剂。 它通常用于食品和饮料行业,特别是在酿酒和啤酒酿造中,以防止氧化并保持产品的颜色和风味 .

科学研究应用

偏亚硫酸钾在科学研究中有着广泛的应用:

化学: 它用于磺酰化反应中合成含磺酰基的化合物,这些化合物在药物和材料科学中很重要.

生物学: 它用作生物样品的防腐剂,以防止微生物生长。

医学: 它用于制备某些药物制剂。

作用机制

偏亚硫酸钾的作用主要是通过溶解在水中时释放二氧化硫 (SO₂) 来实现的。二氧化硫充当消毒剂和抗氧化剂,保护食品和饮料的颜色和风味。 二氧化硫还会与氧化剂反应,使硫原子的正价态从 4 增加到 6 .

类似化合物:

偏亚硫酸钠 (Na₂S₂O₅): 在化学上与偏亚硫酸钾非常相似,通常可以互换使用.

亚硫酸氢钾 (KHSO₃): 另一种具有类似防腐性能的含硫化合物。

亚硫酸氢钠 (NaHSO₃): 用于各种应用中的防腐剂和抗氧化剂。

独特性: 偏亚硫酸钾的独特之处在于它既可以作为抗氧化剂,也可以作为化学消毒剂。 它在食品和饮料行业特别受欢迎,因为它能够有效地保存产品的颜色和风味,而不会显着改变其味道 .

安全和危害

未来方向

The Potassium Metabisulfite market is anticipated to exhibit fluctuating growth patterns in the near term . It is crucial for winemakers to determine the appropriate dosage of potassium metabisulfite per gallon . This chemical compound acts as a preservative, disinfectant, and antioxidant serving an essential role in maintaining wine quality by eliminating unwanted bacteria and preventing oxidation .

生化分析

Biochemical Properties

Potassium metabisulfite serves vital roles through its antioxidant and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

Potassium metabisulfite has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, potassium metabisulfite exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium metabisulfite change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of potassium metabisulfite vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Potassium metabisulfite is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Potassium metabisulfite is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 偏亚硫酸钾可以通过用二氧化硫处理氢氧化钾溶液来合成。反应如下:

2SO2+2KOH→K2S2O5+H2O

工业生产方法: 在工业环境中,偏亚硫酸钾是通过在 50°C 到 80°C 的温度和 4 到 7.5 的 pH 值下,使二氧化硫与碳酸钾反应制成的。该过程涉及三个主要步骤:

- 用二氧化硫处理氢氧化钾和/或碳酸钾溶液,以获得亚硫酸钾。

- 使亚硫酸钾与二氧化硫进一步反应,形成亚硫酸氢钾。

- 冷却反应混合物以生成偏亚硫酸钾,然后进行过滤或离心分离 .

化学反应分析

反应类型: 偏亚硫酸钾会发生各种化学反应,包括:

氧化: 它可以被氧化为硫酸钾 (K₂SO₄) 和二氧化硫 (SO₂) 气体。

还原: 它在某些化学反应中充当还原剂。

常用试剂和条件:

氧化剂: 偏亚硫酸钾与氧化剂反应会产生热量,并可能生成易燃产品.

电化学条件: 它可以在电化学条件下用于合成磺酸酯.

主要产品:

硫酸钾 (K₂SO₄): 在氧化反应中形成。

磺酸酯: 通过烯烃和醇的电化学多组分反应生成.

相似化合物的比较

Sodium Metabisulfite (Na₂S₂O₅): Chemically very similar to potassium metabisulfite and often used interchangeably.

Potassium Bisulfite (KHSO₃): Another sulfur-containing compound with similar preservative properties.

Sodium Bisulfite (NaHSO₃): Used as a preservative and antioxidant in various applications.

Uniqueness: Potassium metabisulfite is unique in its ability to act as both an antioxidant and a chemical sterilant. It is particularly favored in the food and beverage industry due to its effectiveness in preserving the color and flavor of products without significantly altering their taste .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium metabisulfite can be achieved through the reaction of sulfur dioxide with potassium hydroxide or potassium carbonate.", "Starting Materials": [ "Sulfur dioxide", "Potassium hydroxide or potassium carbonate" ], "Reaction": [ "Step 1: Dissolve potassium hydroxide or potassium carbonate in water to form a solution.", "Step 2: Bubble sulfur dioxide gas through the solution. The sulfur dioxide reacts with the potassium hydroxide or potassium carbonate to form potassium sulfite.", "Step 3: Continue to bubble sulfur dioxide gas through the solution until all the potassium sulfite has been converted to potassium metabisulfite.", "Step 4: Filter the solution to remove any impurities and then evaporate the water to obtain solid Potassium metabisulfite." ] } | |

CAS 编号 |

16731-55-8 |

分子式 |

H2KO5S2 |

分子量 |

185.25 g/mol |

InChI |

InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |

InChI 键 |

QYFCZKXURBJLPZ-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)S(=O)(=O)[O-].[K+].[K+] |

规范 SMILES |

OS(=O)S(=O)(=O)O.[K] |

颜色/形态 |

White crystals or crystalline powder White powde |

密度 |

2.3 g/cu cm Relative density (water = 1): 2.34 |

熔点 |

Decomposes at approximately 150 °C |

| 16731-55-8 | |

物理描述 |

Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant. Dry Powder; Other Solid Colourless crystals or white crystalline powder A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO] WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. |

Pictograms |

Corrosive; Irritant |

保质期 |

When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months. |

溶解度 |

Freely soluble in water; insoluble in alcohol Reacts with acid solutions; insoluble in ethanol 49.5 g/100 g water at 25 °C Solubility in water, g/100ml at 25 °C: 49.5 (good) |

同义词 |

Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B58008.png)

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)